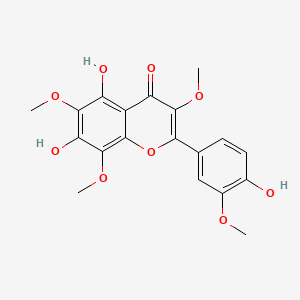

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

Descripción general

Descripción

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one typically involves the use of starting materials such as hydroxybenzaldehydes and methoxyphenols. The synthetic route may include steps like:

Condensation Reactions: Combining hydroxybenzaldehydes with methoxyphenols under acidic or basic conditions to form intermediate chalcones.

Cyclization: The intermediate chalcones undergo cyclization in the presence of catalysts such as acids or bases to form the chromenone structure.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through reactions with appropriate reagents like methanol and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chromenone ring can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Case Study:

A study demonstrated that the compound effectively scavenged free radicals in vitro, showing a dose-dependent response in antioxidant activity. This suggests potential applications in dietary supplements aimed at enhancing health through oxidative stress reduction.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study:

In a laboratory setting, the compound inhibited the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests its potential use in developing therapies for conditions like arthritis or inflammatory bowel disease.

Anticancer Potential

Emerging research highlights the anticancer effects of this flavonoid. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines.

Case Study:

In vitro studies on human breast cancer cells revealed that treatment with the compound led to significant cell death, attributed to its ability to activate apoptotic pathways. These findings support further investigation into its role as a chemotherapeutic agent.

Neuroprotective Effects

The neuroprotective properties of this compound are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s.

Case Study:

Research indicated that the compound could protect neuronal cells from beta-amyloid-induced toxicity, suggesting it may have therapeutic implications for Alzheimer's disease management.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, indicating its potential use in developing natural antimicrobial agents.

Case Study:

Tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Jaceosidin: 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one, known for its anticancer properties.

Chrysoeriol: 5,7,4’-Trihydroxy-3’-methoxyflavone, studied for its anti-inflammatory and antioxidant activities.

Luteolin: 5,7,3’,4’-Tetrahydroxyflavone, known for its broad spectrum of biological activities, including anticancer and neuroprotective effects.

Uniqueness

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple methoxy groups enhance its solubility and stability, making it a valuable compound for various applications.

Actividad Biológica

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is a member of the flavonoid family, characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. Its molecular formula is with a molecular weight of 624.54 g/mol.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. This property helps in mitigating oxidative stress, which is implicated in various chronic diseases.

Anticancer Properties

Research indicates that this compound possesses anticancer potential. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Induction of apoptosis in cancer cell lines.

- Inhibition of key signaling pathways involved in tumor growth.

A study highlighted its effect on breast cancer cells, where it modulated the expression of genes related to apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant enzyme activities.

- Gene Regulation : Modulating the expression of genes involved in apoptosis and cell cycle progression.

- Enzyme Inhibition : Inhibiting key enzymes involved in inflammatory responses and microbial metabolism.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis through the activation of caspase pathways .

- Microbial Inhibition : In vitro tests revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL .

Data Summary Table

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-24-10-7-8(5-6-9(10)20)15-18(26-3)13(22)11-12(21)17(25-2)14(23)19(27-4)16(11)28-15/h5-7,20-21,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQJJTUOVGHXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206851 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58130-91-9 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058130919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.